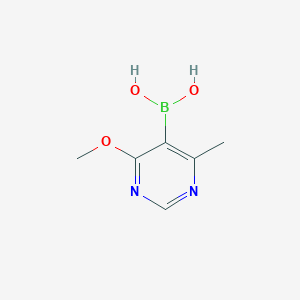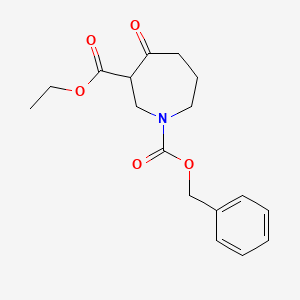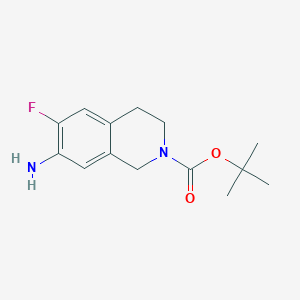
(E)-methyl 3-(2-methoxy-6-pyridinyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to a pyridine ring and an acrylate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 3-(2-methoxy-6-pyridinyl)acrylate typically involves the following steps:
Halogenation: The starting material, 2-methoxy-6-pyridinyl, undergoes halogenation to introduce a halogen atom at the desired position.
Metal-Halogen Exchange: The halogenated compound is then subjected to a metal-halogen exchange reaction to form an organometallic intermediate.
Coupling Reaction: The organometallic intermediate is coupled with an acrylate derivative under specific reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted pyridines and acrylates.
科学的研究の応用
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which (E)-methyl 3-(2-methoxy-6-pyridinyl)acrylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: can be compared with other similar compounds, such as:
Methyl 3-(2-methoxy-6-pyridinyl)propionate: Similar structure but with a propionate group instead of an acrylate group.
Methyl 3-(2-methoxy-6-pyridinyl)butyrate: Similar structure but with a butyrate group instead of an acrylate group.
Uniqueness: The presence of the acrylate group in this compound gives it unique chemical properties and reactivity compared to similar compounds. This makes it particularly useful in specific applications where the acrylate functionality is required.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
methyl 3-(6-methoxypyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11NO3/c1-13-9-5-3-4-8(11-9)6-7-10(12)14-2/h3-7H,1-2H3 |
InChIキー |
BQBVRFQRZQUANE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=N1)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


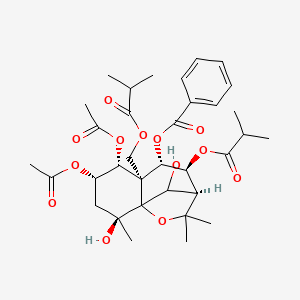
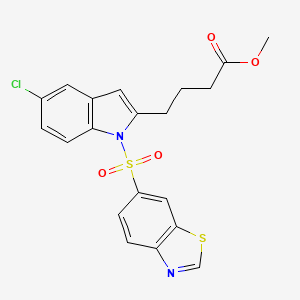

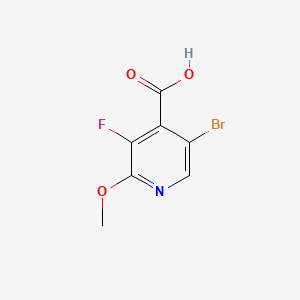

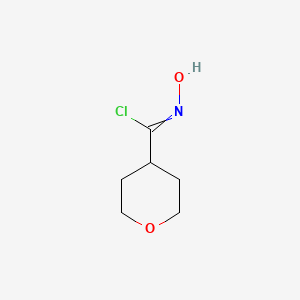
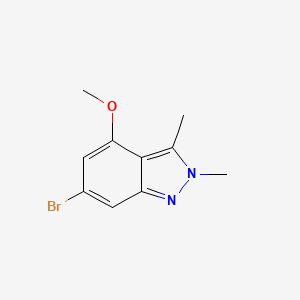
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
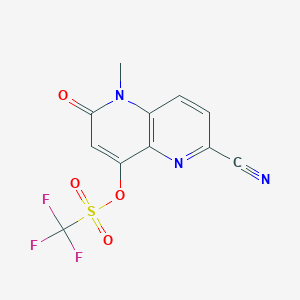
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
